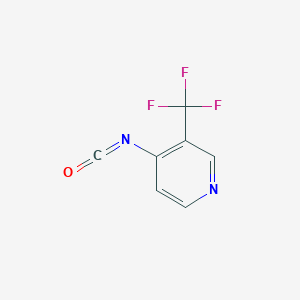

4-Isocyanato-3-(trifluoromethyl)pyridine

Description

Properties

Molecular Formula |

C7H3F3N2O |

|---|---|

Molecular Weight |

188.11 g/mol |

IUPAC Name |

4-isocyanato-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H3F3N2O/c8-7(9,10)5-3-11-2-1-6(5)12-4-13/h1-3H |

InChI Key |

DCDPKAPHBOQELT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1N=C=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isocyanato-3-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group and the isocyanate group onto the pyridine ring. One common method is the trifluoromethylation of 4-iodopyridine, followed by the introduction of the isocyanate group. The reaction conditions often involve the use of metal catalysts and specific reagents to achieve the desired substitution.

Industrial Production Methods

In industrial settings, the production of 4-Isocyanato-3-(trifluoromethyl)pyridine may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Isocyanato-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles to form urea derivatives.

Addition Reactions: The compound can participate in addition reactions with amines to form carbamates.

Oxidation and Reduction: The trifluoromethyl group can influence the reactivity of the pyridine ring in oxidation and reduction reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.

Catalysts: Metal catalysts such as palladium or copper are often used in the trifluoromethylation process.

Solvents: Organic solvents like dichloromethane or acetonitrile are commonly used in these reactions.

Major Products

The major products formed from these reactions include urea derivatives, carbamates, and various substituted pyridine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Isocyanato-3-(trifluoromethyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Isocyanato-3-(trifluoromethyl)pyridine involves its reactivity with nucleophiles, leading to the formation of stable adducts. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The isocyanate group can form covalent bonds with amino groups in proteins, potentially modifying their function and activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Bioactivity

The position of substituents on the pyridine ring significantly influences bioactivity. For example:

- 3-Trifluoromethyl vs. 4-Trifluoromethyl: In MurA enzyme inhibitors, both 3- and 4-trifluoromethyl pyridines exhibited similar antibacterial activity, suggesting the -CF₃ position is non-critical in this context . However, in neuroprotective agents, 3-(trifluoromethyl)pyridine derivatives demonstrated enhanced cell viability (82% at 3 μM) compared to other substituents, highlighting application-dependent effects .

- Isocyanate vs. Carboxamide : 4-Isocyanato derivatives are less common in the evidence than carboxamide analogs (e.g., N-(5-(trifluoromethyl)pyridin-2-yl)-carboxamides). The latter are frequently synthesized via nucleophilic substitution or coupling reactions, as seen in insecticidal compounds .

Table 1: Substituent Effects on Bioactivity

Insecticidal Activity

Trifluoromethyl pyridines with 1,3,4-oxadiazole moieties (e.g., 2-(trifluoromethylpyridin-2-yl)-1,3,4-oxadiazoles) show exceptional insecticidal activity against Mythimna separata and Plutella xylostella, with >80% efficacy at 250 mg/L .

Table 2: Insecticidal Activity of Pyridine Derivatives

Key Structural and Functional Differences

| Feature | 4-Isocyanato-3-CF₃-Pyridine | 2-(Trifluoromethyl)pyridin-2-yl-oxadiazole | UDO/UDD (CYP51 Inhibitors) |

|---|---|---|---|

| Reactive Group | Isocyanate (-NCO) | Oxadiazole | Carboxamide |

| Bioactivity | Potential for covalent binding | Insecticidal | Antiparasitic |

| Synthesis Complexity | High (requires stable NCO) | Moderate (cyclization reactions) | High (multi-step coupling) |

| Commercial Prevalence | Limited | Emerging (27 commercial pesticides) | Preclinical |

Q & A

Q. What are the standard synthetic routes for 4-Isocyanato-3-(trifluoromethyl)pyridine, and what key reaction parameters must be controlled?

Synthesis typically involves multi-step halogenation and functionalization of pyridine derivatives. Key steps include:

- Halogenation : Introducing iodine/fluorine via electrophilic substitution using agents like N-iodosuccinimide (NIS) or Selectfluor® under anhydrous conditions .

- Trifluoromethylation : Radical trifluoromethylation (e.g., using Umemoto’s reagent) or nucleophilic substitution (e.g., Ruppert-Prakash reagent) at elevated temperatures (60–100°C) .

- Isocyanate Formation : Reaction of an amine precursor with phosgene or triphosgene in dichloromethane at 0–5°C to minimize side reactions .

Critical Parameters : - Temperature control during halogenation to avoid over-substitution.

- Moisture exclusion during trifluoromethylation to prevent hydrolysis.

- Strict stoichiometric ratios in isocyanate formation to limit dimerization.

Q. Which characterization techniques are most effective for confirming the structure and purity of 4-Isocyanato-3-(trifluoromethyl)pyridine?

- NMR Spectroscopy : and NMR confirm substituent positions and electronic environments. For example, the trifluoromethyl group shows a distinct signal at ~-60 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., M+1 for ) .

- HPLC : Quantifies purity (>95% typical) and detects byproducts like urea derivatives from isocyanate hydrolysis .

- X-ray Crystallography : Resolves ambiguous substitution patterns in crystalline samples .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethyl and isocyanate groups influence the reactivity of this compound in nucleophilic substitution reactions?

The trifluoromethyl group is strongly electron-withdrawing (-I effect), which:

- Activates the pyridine ring for electrophilic attack at the ortho and para positions.

- Stabilizes transition states in nucleophilic substitutions (e.g., SNAr), enabling reactions with amines or thiols under mild conditions .

The isocyanate group (-NCO) is highly electrophilic, reacting preferentially with nucleophiles (e.g., amines, alcohols) to form ureas or carbamates. However, steric hindrance from the trifluoromethyl group can slow reactivity at the 3-position, necessitating elevated temperatures (80–100°C) .

Q. What strategies can resolve contradictions in reported catalytic systems for coupling reactions involving this compound?

Conflicting catalytic efficiencies (e.g., Pd vs. Cu systems) arise from:

- Substituent Interference : The trifluoromethyl group can poison Pd catalysts by coordinating to the metal center. Switching to CuI/1,10-phenanthroline systems improves yield in Suzuki-Miyaura couplings .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling rates but may degrade the isocyanate group. Mixed solvents (e.g., THF:H₂O 4:1) balance stability and reactivity .

Methodological Recommendations : - Screen catalysts (Pd, Cu, Ni) with ligands resistant to electron-withdrawing groups.

- Use in-situ IR spectroscopy to monitor isocyanate stability during coupling .

Q. How can researchers design experiments to probe the bioactivity of derivatives without violating ethical guidelines for in-vitro studies?

- Targeted Functionalization : Replace the isocyanate with urea/carbamate groups (via reaction with amines/alcohols) to reduce toxicity while retaining binding affinity .

- In-Vitro Assays : Use human cell lines (e.g., HEK293) to assess enzyme inhibition (e.g., kinase assays) with LC-MS quantification of metabolic stability .

- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing (e.g., MTT assays) and avoid in-vivo extrapolation without regulatory approval .

Data Contradiction Analysis

Reported Discrepancies : Varying yields (40–85%) in trifluoromethylation steps .

Root Cause : Differences in radical initiators (e.g., AIBN vs. light activation) and solvent purity.

Resolution : Pre-drying solvents (MgSO₄) and using photoflow reactors improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.